3-Butyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Description
3-Butyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane core with a butyl group at the 3-position and a propionyl group at the 8-position. Its structure combines a lipophilic alkyl chain (butyl) and an electron-withdrawing acyl group (propionyl), which influence its conformational stability and receptor-binding capabilities .
Properties
CAS No. |
63992-05-2 |
|---|---|
Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-(3-butyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C13H24N2O/c1-3-5-8-14-9-11-6-7-12(10-14)15(11)13(16)4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
AUWINJMOPSMDNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CCC(C1)N2C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Pharmacological Activity
3-Cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a)
- Structure : Aromatic cinnamyl (3-phenylallyl) group at position 3, propionyl at position 6.
- Activity : Demonstrated high µ-opioid receptor affinity and analgesic potency in vivo .
- Key Difference : The aromatic cinnamyl group enhances π-π interactions with opioid receptors, which the butyl group lacks. This may explain 1a's superior receptor affinity compared to alkyl-substituted analogs .
- 3-Diphenylmethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (CAS 63977-68-4) Structure: Bulky diphenylmethyl group at position 3, propionyl at position 7. Activity: Not explicitly reported, but steric hindrance from the diphenylmethyl group likely reduces receptor accessibility compared to the butyl analog .
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b)
Electronic and Steric Effects
- 3-Methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane Structure: Methyl group at position 3, propionyl at position 8.
- 3-Cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octan-2-one Structure: Ketone group in the bicyclic core, cinnamyl at position 3. Activity: The electron-withdrawing ketone may alter electron distribution, reducing basicity of the nitrogen atoms and weakening receptor interactions compared to non-ketone analogs .
Bivalent Ligands and Diminished Activity
- Bivalent Ligands (2a-d) Structure: Two 3,8-diazabicyclo[3.2.1]octane units linked via alkyl chains.
Data Table: Structural and Functional Comparison
Key Research Findings
Positional Isomerism : Swapping substituents between positions 3 and 8 (e.g., 1a vs. 2b) significantly alters receptor binding due to conformational changes in the cinnamyl chain .
Substituent Bulk : Bulky groups like diphenylmethyl reduce receptor interaction, whereas linear alkyl chains (butyl) balance lipophilicity and steric effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Butyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the bicyclic core. For example, tert-butyl esters of azabicyclo[3.2.1]octane derivatives (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are synthesized via nucleophilic substitution or esterification under anhydrous conditions . Key parameters include temperature control (58–59°C for crystallization) and solvent selection (e.g., dichloromethane or acetonitrile). Standardization requires monitoring via TLC or HPLC to ensure intermediates (e.g., 8-azabicyclo[3.2.1]octan-3-ol derivatives) are free of byproducts .
Q. How can structural characterization of this compound be performed to confirm its bicyclic framework and substituent positions?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/positions in the bicyclic system .
- NMR spectroscopy : H and C NMR distinguish between axial/equatorial protons and carbons. For example, the 3-butyl group’s protons show distinct splitting patterns in the δ 1.2–1.6 ppm range .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~265.2 for CHNO) and fragmentation patterns .
Q. What solvents are compatible with this compound for in vitro assays, and how does solubility impact experimental design?
- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are optimal due to the compound’s moderate polarity. Solubility in aqueous buffers (e.g., PBS) can be enhanced using co-solvents (e.g., 5% DMSO). Stability studies (e.g., 24-hour exposure to light/heat) should precede biological assays to rule out degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to predict sites for electrophilic/nucleophilic attacks (e.g., propionyl group’s carbonyl reactivity) .
- Molecular docking : Screens against targets (e.g., bacterial enzymes) using software like AutoDock Vina. For example, the bicyclic core’s rigidity may favor binding to Staphylococcus aureus’s dihydrofolate reductase .
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys suggest feasible pathways by analyzing similar azabicyclo compounds .
Q. How do structural modifications (e.g., substituent variations) affect antimicrobial activity, and what SAR trends emerge?
- Methodological Answer : Comparative studies with analogs reveal:
- Butyl vs. methyl substituents : Longer alkyl chains (e.g., butyl) enhance lipophilicity, improving Gram-positive bacterial membrane penetration (MIC <0.03125 μg/mL for S. aureus vs. 0.5–4 μg/mL for shorter-chain analogs) .
- Propionyl vs. acetyl groups : Bulkier acyl groups reduce solubility but increase target affinity due to steric effects .
- Data Table :
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-Butyl-8-propionyl analog | <0.03125 | Staphylococcus aureus |
| 3-Methyl-8-acetyl analog | 0.5 | Escherichia coli |
Q. How can contradictory data in biological assays (e.g., conflicting MIC values) be resolved?
- Methodological Answer :
- Standardized protocols : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and incubation time (18–24 hours) .
- Control compounds : Use reference antibiotics (e.g., ciprofloxacin) to validate assay conditions.
- Structural analogs : Test derivatives to identify if activity variations stem from substituent effects or experimental error .
Q. What strategies optimize enantiomeric purity during synthesis, and how does stereochemistry impact biological activity?
- Methodological Answer :
- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor the active enantiomer .
- Activity correlation : For example, the (R)-enantiomer may show 10-fold higher potency than the (S)-form against bacterial targets .
Q. How can reaction scalability be improved without compromising yield or purity?
- Methodological Answer :
- Flow chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis of the propionyl group) .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using software like MODDE. For instance, a 15% increase in yield was achieved by adjusting the tert-butoxycarbonyl (Boc) deprotection step from 60°C to 45°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar azabicyclo compounds?
- Methodological Answer :
- Reagent purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
- Catalyst screening : Test alternatives (e.g., Pd/C vs. Raney Ni) for hydrogenation efficiency.
- Byproduct profiling : Use LC-MS to identify impurities (e.g., oxidized byproducts) that reduce apparent yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
